- Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines, Advanced Synthesis & Catalysis, 2010, 352, 357-362

Cas no 93-68-5 (N-(2-methylphenyl)-3-oxobutanamide)

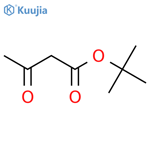

93-68-5 structure

상품 이름:N-(2-methylphenyl)-3-oxobutanamide

N-(2-methylphenyl)-3-oxobutanamide 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Oxo-N-(o-tolyl)butanamide

- AAOT

- Acetoacet-o-toluidide

- N-(2-Methylphenyl)-3-oxo-butanamide

- 2'-Methylacetoacetanilide

- O-Methyl-N-Acetoacetyl Aniline

- O-Acetoacetotoluidide

- N-ACETOACETYL-O-TOLUIDINE

- 2-Methylacetoacetanilide

- 2'-Methylacetoacetanilide (AAOT)

- 2'-acetoacetoluidide

- 2-ACETOACETOTOLUIDIDE

- 2-acetyl-6-methylacetanilide

- 2'-METHYL-3-PHENYLPROPIOPHENONE

- 2'-Methylacetoacetan

- ACETO ACET O TOLUIDINE

- acetoacetamino-2-methylbenzene

- Acetoacet-O-toludide

- AcetoAcet-O-Toluilide

- acetoacetyl o-methylaniline

- N-(2-methylphenyl)acetoacetamide

- N-(o-tolyl)acetoacetic amide

- O-Acetoacetoluidide

- N-Acetoacetyl-2-methylaniline

- N-(2-Methylphenyl)-3-oxobutanamide

- Acetoacet-o-toluidine

- 2-Acetoacetylaminotoluene

- Butanamide, N-(2-methylphenyl)-3-oxo-

- Acetoacetyl-2-methylanilide

- Acetoaceto-ortho-toluidide

- MCN1GV8J3R

- TVZIWRMELPWPPR-UHFFFAOYSA-N

- DSSTox_CID_6562

- DSSTox_RID_78151

- DSSTox_GSID_26562

- CAS-9

- N-(2-Methylphenyl)-3-oxobutanamide (ACI)

- o-Acetoacetotoluidide (6CI, 7CI, 8CI)

- 2-(Acetoacetylamino)toluene

- 2′-Methylacetoacetanilide

- 3-Oxo-N-o-tolyl-butyramide

- Acetoacetic acid 2-methylanilide

- Acetoacetic acid o-toluidide

- NSC 7655

- o-Methylacetoacetanilide

- Acetoacet -o-Toluilide

- 3-oxo-N-o-tolylbutanamide

- CHEMBL1893178

- W-100233

- NCGC00164200-02

- STK400317

- UNII-MCN1GV8J3R

- AI3-08708

- Q27283887

- MFCD00008782

- N-Acetoacetyl o-toluidide

- o-Acetoacetotoluidide, 98%

- BRN 2099098

- NCGC00256990-01

- NSC-7655

- NCGC00258860-01

- EN300-18263

- 2\\'-Methylacetoacetanilide

- DTXSID3026562

- 93-68-5

- NCGC00164200-01

- SCHEMBL382223

- A1020

- NS00005760

- Z57708665

- DTXCID206562

- F1723-0105

- WLN: 1V1VMR B

- N-(2-Methylphenyl)-3-oxobutanamide #

- 4-12-00-01777 (Beilstein Handbook Reference)

- Tox21_303146

- Tox21_201308

- CCRIS 7750

- Acetoacet-ortho-toluidide

- CAS-93-68-5

- EC 202-267-0

- N~1~-(2-METHYLPHENYL)-3-OXOBUTANAMIDE

- EINECS 202-267-0

- BS-4052

- AKOS000120625

- DB-057420

- NSC7655

- ortho-Acetoacetotoluidide

- N-(2-methylphenyl)-3-oxobutanamide

-

- MDL: MFCD00008782

- 인치: 1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)

- InChIKey: TVZIWRMELPWPPR-UHFFFAOYSA-N

- 미소: O=C(CC(C)=O)NC1C(C)=CC=CC=1

- BRN: 2099098

계산된 속성

- 정밀분자량: 191.09500

- 동위원소 질량: 191.094629

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 3

- 복잡도: 225

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 8

- 소수점 매개변수 계산 참조값(XlogP): 1.3

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 46.2

실험적 성질

- 색과 성상: 흰색 바늘 모양 결정

- 밀도: 1.06

- 융해점: 104.0 to 108.0 deg-C

- 비등점: 326.97°C (rough estimate)

- 플래시 포인트: 143°C

- 굴절률: 1.5220 (estimate)

- PSA: 46.17000

- LogP: 1.98560

- 용해성: 미확정

- FEMA: 3709

N-(2-methylphenyl)-3-oxobutanamide 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302

- 경고성 성명: P264-P270-P301+P312+P330-P501

- WGK 독일:1

- 위험 범주 코드: R22

- 보안 지침: S36

- RTECS 번호:AK6550000

-

위험물 표지:

- TSCA:Yes

- 위험 용어:R22

- 저장 조건:Store at room temperature

N-(2-methylphenyl)-3-oxobutanamide 세관 데이터

- 세관 번호:2924299090

- 세관 데이터:

중국 세관 번호:

2924299090개요:

2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분 함량, 용도, 포장

요약:

2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

N-(2-methylphenyl)-3-oxobutanamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047008-1kg |

3-Oxo-N-(o-tolyl)butanamide |

93-68-5 | 95% | 1kg |

¥212.00 | 2024-04-25 | |

| Life Chemicals | F1723-0105-0.5g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F1723-0105-1g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007512-500g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 99% | 500g |

¥85 | 2024-05-20 | |

| TRC | M220460-1g |

2'-Methylacetoacetanilide |

93-68-5 | 1g |

$ 50.00 | 2022-06-04 | ||

| Life Chemicals | F1723-0105-2.5g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| TRC | M220460-5g |

2'-Methylacetoacetanilide |

93-68-5 | 5g |

$ 65.00 | 2022-06-04 | ||

| TRC | M220460-10g |

2'-Methylacetoacetanilide |

93-68-5 | 10g |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28160-25g |

3-Oxo-N-(o-tolyl)butanamide |

93-68-5 | 25g |

¥29.0 | 2021-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1020-25g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 98.0%(LC&N) | 25g |

¥80.0 | 2022-06-10 |

N-(2-methylphenyl)-3-oxobutanamide 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Silver hexafluoroantimonate Catalysts: Tricyclohexylphosphine , Cobalt dibromide Solvents: 1,2-Dichloroethane ; 20 h, 115 °C

참조

- Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formation, Organic Chemistry Frontiers, 2019, 6(12), 2043-2047

합성회로 3

합성회로 4

반응 조건

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

참조

- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302

합성회로 5

반응 조건

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt

참조

- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

반응 조건

1.1 Solvents: Dichloromethane ; 2.5 h, 25 °C

참조

- Knorr Cyclizations and Distonic Superelectrophiles, Journal of Organic Chemistry, 2007, 72(25), 9761-9764

합성회로 11

합성회로 12

합성회로 13

합성회로 14

합성회로 15

반응 조건

1.1 Solvents: Ethanol ; 20 °C

참조

- Preparation method of bright yellow pigment for printing ink, China, , ,

합성회로 16

반응 조건

1.1 Solvents: Ethanol ; 10 °C; 10 °C → 35 °C; 4 h, 35 °C; 35 °C → 40 °C

참조

- Method for reducing byproduct generated during production of o-methyl-N-acetoacetanilide, China, , ,

합성회로 17

반응 조건

1.1 Solvents: Ethanol , Water

참조

- Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene, European Patent Organization, , ,

합성회로 18

반응 조건

1.1 Catalysts: Sodium hydroxide Solvents: Toluene ; 10 - 15 h, 110 °C

참조

- Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

합성회로 19

합성회로 20

N-(2-methylphenyl)-3-oxobutanamide Raw materials

N-(2-methylphenyl)-3-oxobutanamide Preparation Products

N-(2-methylphenyl)-3-oxobutanamide 공급 업체

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:93-68-5)2'-Methylacetoacetanilide

주문 번호:1644458

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49

가격 ($):discuss personally

N-(2-methylphenyl)-3-oxobutanamide 관련 문헌

-

1. Derivatives of acetoacetic acid. Part V. The reaction of diketen with thioureas, amidines, guanidines, and S-substituted thrioureasR. N. Lacey J. Chem. Soc. 1954 839

-

Guanghua Xia,Jingfeng Wang,Shuhong Sun,Yanlei Zhao,Yiming Wang,Zhe Yu,Shanshan Wang,Changhu Xue Food Funct. 2016 7 704

-

Zhongtao Feng,Yixiao Jiang,Huapeng Ruan,Yue Zhao,Gengwen Tan,Li Zhang,Xinping Wang Dalton Trans. 2019 48 14975

-

Markus Domschke,Martin Kraska,Rudolf Feile,Bernd Stühn Soft Matter 2013 9 11503

-

5. Studies of some ternary complexes of copper(II) involving π-bonding ligandsK. Gopalakrishnan,Pabitra K. Bhattacharya J. Chem. Soc. Dalton Trans. 1981 543

93-68-5 (N-(2-methylphenyl)-3-oxobutanamide) 관련 제품

- 91-96-3(N,N'-(3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl)bis(3-oxobutanamide))

- 97-36-9(2,4-Dimethylacetoacetanilide)

- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)

- 1218050-31-7(2-(3-Fluorophenyl)(methylsulfonyl)aminobutanoic acid)

- 2171813-46-8(2-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)phenylacetic acid)

- 58084-27-8(5,6-Dihydroxypyrazine-2,3-dicarboxylic acid)

- 91717-48-5(OXIRANECARBOXYLIC ACID, 3-BUTYL-3-METHYL-, ETHYL ESTER)

- 2137078-83-0(Carbamic acid, N-[(1S)-2-(3-furanyl)-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester)

- 1805030-75-4(Ethyl 3-chloro-2-cyanopyridine-4-acetate)

- 893979-42-5(2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-68-5)2'-Methylacetoacetanilide

순결:99.9%

재다:200kg

가격 ($):문의

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-68-5)2'-Methylacetoacetanilide

순결:98%

재다:Company Customization

가격 ($):문의